1-苄基-2-(1H-吡唑-5-基)苯并咪唑

描述

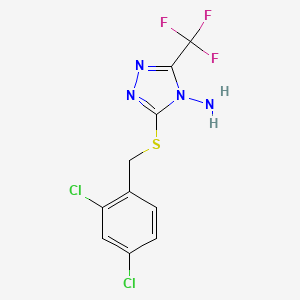

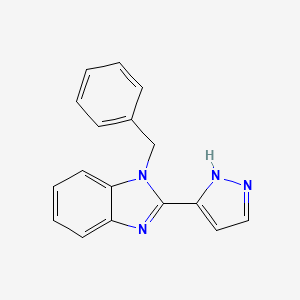

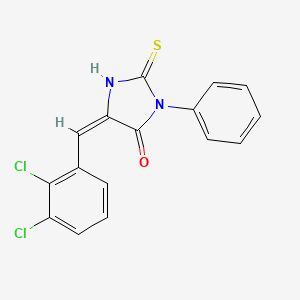

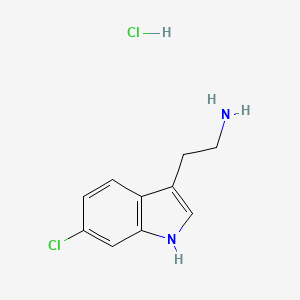

The compound "1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole" is a benzimidazole derivative that incorporates a pyrazole moiety. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, and their fusion with pyrazole rings often results in compounds with interesting chemical and pharmacological properties. The papers provided discuss various benzimidazole derivatives with pyrazole groups, their synthesis, molecular structure, and potential applications, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole compounds containing a pyrazole group can be achieved through various methods. One approach involves a one-step reaction of o-phenylenediamine with 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions, yielding high-purity products . Another method includes the cyclocondensation of 2-phenacyl-1H-benzimidazole with aroylhydrazines, leading to the formation of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles . Additionally, the condensation of ortho-phenylenediamines with phenylhydrazines has been reported to synthesize substituted 1H-benzimidazoles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. X-ray crystallography confirms the crystalline structure, revealing dihedral angles and conformational details . Tautomerism is a notable feature in these molecules, where proton migration between nitrogen atoms in the pyrazole ring leads to different tautomeric forms . The stability of these tautomers is influenced by the nature of the substituents on the pyrazole ring.

Chemical Reactions Analysis

The reactivity of benzimidazole-pyrazole derivatives is influenced by the electronic properties of the substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups can affect the tautomeric equilibrium and the overall chemical behavior of these compounds . The presence of halogen substituents can also facilitate the formation of metal complexes, as seen in the synthesis of Cu(II) and Ni(II) complexes with benzimidazole-pyrazole ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole-pyrazole derivatives are closely related to their molecular structure. These compounds exhibit strong fluorescence, which suggests potential applications in bioimaging and as DNA probes . The thermal stability and decomposition patterns of these compounds have been studied using thermogravimetric analysis . Additionally, their nonlinear optical properties and molecular electrostatic potential have been investigated, indicating their potential in materials science .

Relevant Case Studies

In the field of medicinal chemistry, benzimidazole-pyrazole hybrids have been synthesized and evaluated for their anti-diabetic activity. Molecular docking and in vitro assays have identified compounds with significant (\alpha)-glucosidase inhibition, suggesting their potential as therapeutic agents for diabetes . The structure-activity relationship (SAR) of these compounds has been established, providing insights into the design of more effective inhibitors .

科学研究应用

化学和结构性质

1-苄基-2-(1H-吡唑-5-基)苯并咪唑属于一类化合物,以其多样的化学和结构性质而闻名,已对其在各种科学应用中的潜力进行了广泛的研究。特别是苯并咪唑骨架是许多具有生物活性的化合物中的一个突出特征,因为它与 DNA 中的核苷酸相似,使其能够以独特的方式与生物系统相互作用。这种化合物的结构允许与生物靶标进行广泛的相互作用,使其成为药物设计和开发中的一个有价值的工具 (Boča、Jameson 和 Linert,2011)。

生物和电化学活性

含有苯并咪唑部分的化合物(例如 1-苄基-2-(1H-吡唑-5-基)苯并咪唑)的生物和电化学活性一直是科学研究中的一个感兴趣的课题。这些化合物显示出一系列活性,包括与 DNA 的相互作用、在癌症治疗中的潜在应用,以及由于其电化学性质而用作传感器或在电子设备中。研究强调了了解详细的作用机制以及这些化合物为新型治疗剂和技术进步做出贡献的潜力的重要性 (Issar 和 Kakkar,2013)。

抗真菌和抗癌应用

苯并咪唑核心是 1-苄基-2-(1H-吡唑-5-基)苯并咪唑的关键组成部分,已对其抗真菌和抗癌特性进行了广泛的研究。已知这些化合物通过与微管蛋白结合来抑制微管蛋白装配,这是一种在抗真菌药物中利用并探索用于潜在抗癌疗法的机制。对这些应用的研究为开发针对癌症和真菌感染的新药提供了基础,强调了苯并咪唑类化合物的多功能性和治疗潜力 (Davidse,1986)。

治疗潜力和药物开发

苯并咪唑衍生物(包括 1-苄基-2-(1H-吡唑-5-基)苯并咪唑)的治疗潜力涵盖了广泛的药理活性。已显示这些化合物具有抗菌、抗病毒、抗寄生虫、降压、抗癌、中枢神经兴奋剂和抑制剂特性。正在进行的研究和开发工作旨在利用这些多样的生物活性来创造新的治疗剂,突出了苯并咪唑衍生物在药物化学和制药科学中的重要作用 (Babbar、Swikriti 和 Arora,2020)。

属性

IUPAC Name |

1-benzyl-2-(1H-pyrazol-5-yl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c1-2-6-13(7-3-1)12-21-16-9-5-4-8-14(16)19-17(21)15-10-11-18-20-15/h1-11H,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFRQAMFUEDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214844 | |

| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477710-52-4 | |

| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-2-(1H-pyrazol-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)

![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)

![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)

![6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B3037160.png)